molecular formula C20H22N2O3S B4098220 N-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonothioyl]benzamide

N-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonothioyl]benzamide

Cat. No.: B4098220
M. Wt: 370.5 g/mol
InChI Key: SKKLGQZYGGCSKD-UHFFFAOYSA-N
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Description

N-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonothioyl]benzamide is a synthetic compound known for its intricate structure, featuring a combination of isoquinoline and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonothioyl]benzamide typically involves multiple steps:

  • Formation of Isoquinoline Derivative: : Starting with a suitably substituted isoquinoline, such as 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, this intermediate can be synthesized via a Pictet-Spengler reaction involving an aldehyde and an amine.

  • Thioester Formation: : Next, the isoquinoline derivative undergoes thioesterification, wherein the carbonyl group is introduced through a reaction with a thiocarbonyl reagent under acidic or basic conditions.

  • Amidation Reaction: : Finally, the thioester is subjected to amidation with benzamide in the presence of coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

On an industrial scale, the synthesis would likely utilize automated flow reactors to ensure precise control over reaction parameters, resulting in high yields and purity. Continuous processing and scalable reaction conditions are paramount for the efficient large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonothioyl]benzamide can undergo several types of chemical reactions, including:

  • Oxidation: : Reacting with oxidizing agents like potassium permanganate or hydrogen peroxide can lead to the formation of corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the thioester group to an alcohol.

  • Substitution: : Nucleophilic substitution reactions with halogenated reagents can introduce various functional groups onto the isoquinoline or benzamide moieties.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Coupling reagents: DCC, EDC

Major Products Formed

  • Oxidation: : Sulfoxides, sulfones

  • Reduction: : Alcohol derivatives

  • Substitution: : Functionalized isoquinoline or benzamide derivatives

Scientific Research Applications

N-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonothioyl]benzamide has a wide range of applications:

  • Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules and materials.

  • Biology: : Its derivatives are studied for their potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: : Potential therapeutic applications include the development of novel drugs targeting specific pathways involved in diseases.

  • Industry: : Used in the formulation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonothioyl]benzamide is largely dependent on its interaction with biological macromolecules. Its unique structure allows it to bind to specific molecular targets, such as enzymes or receptors, potentially modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]benzamide: : Similar structure but with a carbonyl group instead of a carbonothioyl group.

  • N-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonothioyl]aniline: : Contains an aniline group instead of benzamide.

Uniqueness

N-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonothioyl]benzamide stands out due to its carbonothioyl linkage, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. Its ability to form stable thioester bonds also makes it a valuable scaffold for further chemical modification and functionalization.

This article encapsulates the multifaceted nature of this compound, showcasing its synthesis, reactivity, applications, and unique properties. Whether in a lab or an industrial setting, it holds promise for further exploration and innovation.

Properties

IUPAC Name

N-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-13-16-12-18(25-3)17(24-2)11-15(16)9-10-22(13)20(26)21-19(23)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKLGQZYGGCSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C(=S)NC(=O)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonothioyl]benzamide
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N-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonothioyl]benzamide
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N-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonothioyl]benzamide
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N-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonothioyl]benzamide
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N-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonothioyl]benzamide
Reactant of Route 6
N-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonothioyl]benzamide

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